1-(3-Methylphenyl)-3-(1-phenylethyl)thiourea
Overview
Description
1-(3-Methylphenyl)-3-(1-phenylethyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of a thiourea group, which consists of a sulfur atom double-bonded to a carbon atom and single-bonded to two nitrogen atoms. The compound also features a 3-methylphenyl group and a 1-phenylethyl group attached to the thiourea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylphenyl)-3-(1-phenylethyl)thiourea typically involves the reaction of 3-methylphenyl isothiocyanate with 1-phenylethylamine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The product is purified using techniques such as distillation, crystallization, and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylphenyl)-3-(1-phenylethyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thioureas depending on the nucleophile used.
Scientific Research Applications
1-(3-Methylphenyl)-3-(1-phenylethyl)thiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-Methylphenyl)-3-(1-phenylethyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as the disruption of metabolic pathways or the induction of cell death in cancer cells. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methylphenyl)-3-(1-phenylethyl)urea: Similar structure but with an oxygen atom instead of sulfur.
1-(3-Methylphenyl)-3-(1-phenylethyl)guanidine: Contains a guanidine group instead of a thiourea group.
1-(3-Methylphenyl)-3-(1-phenylethyl)carbamate: Features a carbamate group instead of a thiourea group.
Uniqueness
1-(3-Methylphenyl)-3-(1-phenylethyl)thiourea is unique due to the presence of the thiourea group, which imparts distinct chemical and biological properties. The sulfur atom in the thiourea group can participate in various chemical reactions, making the compound versatile in synthetic applications. Additionally, the compound’s ability to interact with biological macromolecules makes it a valuable tool in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
1-(3-methylphenyl)-3-(1-phenylethyl)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2S/c1-12-7-6-10-15(11-12)18-16(19)17-13(2)14-8-4-3-5-9-14/h3-11,13H,1-2H3,(H2,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLGWLOUPGCKSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC(C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10606911 | |
Record name | N-(3-Methylphenyl)-N'-(1-phenylethyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10606911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62466-34-6 | |
Record name | N-(3-Methylphenyl)-N'-(1-phenylethyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10606911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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